Methyltetrazine-propylamine (CAS 1802978-47-7) is a heterobifunctional click chemistry building block featuring a methyl-substituted 1,2,4,5-tetrazine core and a flexible aliphatic propylamine linker. It is primarily procured for inverse-electron-demand Diels-Alder (IEDDA) cycloadditions with strained alkenes, such as trans-cyclooctene (TCO). Supplied as a stable hydrochloride salt, this compound is engineered to address the inherent hydrolytic instability of conventional hydrogen-substituted tetrazines while maintaining exceptionally fast reaction kinetics. The inclusion of a flexible 3-carbon propylamine spacer, connected via a phenoxy ether linkage, provides a critical structural advantage over rigid benzylic amines by enhancing aqueous solubility and facilitating high-yield amide coupling with carboxylic acids, NHS esters, and macromolecular scaffolds in both organic and aqueous media .
Substituting Methyltetrazine-propylamine with standard hydrogen-substituted tetrazine-amines (H-Tz) or rigid benzylamine derivatives introduces significant process risks. H-Tz reagents, while kinetically faster in IEDDA reactions, suffer from rapid hydrolytic degradation in aqueous buffers and serum, leading to poor reproducibility and low effective conjugation yields in multi-step biological workflows [1]. Conversely, utilizing rigid methyltetrazine-benzylamine analogs often results in pronounced steric hindrance during the initial amine-coupling phase, particularly when functionalizing dense polymer cores, nanoparticles, or hindered protein residues. The flexible propylamine spacer in CAS 1802978-47-7 mitigates these issues, ensuring both long-term reagent stability and near-quantitative attachment yields that generic or rigid analogs cannot reliably match.
The stability of the tetrazine core is critical for multi-step bioconjugation in aqueous media. Methyl-substituted tetrazines (Me-Tz) demonstrate superior resistance to nucleophilic attack and hydrolysis compared to hydrogen-substituted tetrazines (H-Tz). In biological media (e.g., DMEM with 10% FBS at 37 °C), Me-Tz derivatives retain high metabolic stability with a residual fraction of >90% after 24 hours, whereas H-Tz derivatives degrade rapidly, often losing significant active probe concentration within hours [1].
| Evidence Dimension | Residual active fraction in aqueous biological media (24h at 37°C) |
| Target Compound Data | >90% intact (Methyltetrazine core) |
| Comparator Or Baseline | <50% intact (Hydrogen-substituted tetrazine core) |
| Quantified Difference | >5-fold increase in functional half-life |
| Conditions | DMEM containing 10% FBS at 37 °C |
Ensures consistent dosing and high final conjugation yields in aqueous workflows without the need to over-procure reagent to compensate for degradation.
When functionalizing dense macromolecular scaffolds, the proximity of the bulky tetrazine ring to the primary amine can severely limit coupling efficiency. The 3-carbon aliphatic propylamine chain in CAS 1802978-47-7 extends the reactive amine away from the core, significantly reducing steric hindrance. This structural modification enables high-density functionalization, such as achieving >10 mol% substitution on star polymer cores, which is sterically restricted when using shorter or rigid benzylic linkers [1].
| Evidence Dimension | Conjugation density on sterically hindered polymer scaffolds |
| Target Compound Data | Enables >10 mol% high-density drug/linker loading |
| Comparator Or Baseline | Sub-optimal coupling yields with rigid/short linkers (e.g., direct benzylamine) |
| Quantified Difference | Significant improvement in maximum achievable substitution degree |
| Conditions | Amide coupling to reactive monomers on star polymer arms using triethylamine/DCM |
Maximizes the functionalization degree of expensive payloads or solid supports, reducing the need for massive reagent excesses.
Despite the stabilizing effect of the methyl group, Methyltetrazine-propylamine maintains exceptional reaction kinetics in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. The second-order rate constant (k2) for the reaction of methyltetrazines with trans-cyclooctene (TCO) exceeds 800 M-1 s-1. This is approximately three orders of magnitude faster than standard strain-promoted azide-alkyne cycloadditions (SPAAC), allowing for quantitative labeling at micromolar concentrations within minutes .
| Evidence Dimension | Second-order rate constant (k2) for bioorthogonal ligation |
| Target Compound Data | k2 > 800 M-1 s-1 (Me-Tz + TCO) |
| Comparator Or Baseline | k2 ~ 1 M-1 s-1 (Standard SPAAC DBCO + Azide) |
| Quantified Difference | ~800-fold faster reaction kinetics |
| Conditions | Aqueous buffer or standard physiological conditions |
Allows rapid, catalyst-free functionalization of sensitive biomolecules at low concentrations, minimizing off-target effects and process time.
Primary aliphatic amines are prone to ambient oxidation and the formation of carbamates via atmospheric carbon dioxide absorption. CAS 1802978-47-7 is intentionally supplied as a hydrochloride (HCl) salt. This formulation protects the amine functionality, substantially improving long-term shelf stability and allowing for ambient temperature shipping, compared to free base amine alternatives which require strict inert atmosphere handling to prevent degradation.
| Evidence Dimension | Storage stability and shipping requirements |
| Target Compound Data | Stable for ambient shipping; long-term storage at -20°C without inert glovebox |
| Comparator Or Baseline | Free base amine (prone to rapid oxidation and carbamate formation) |
| Quantified Difference | Eliminates cold-chain shipping requirements and extends practical shelf-life |
| Conditions | Standard laboratory storage and transit conditions |
Reduces procurement waste by ensuring the reagent remains active during long-term storage and simplifies supply chain logistics.
Due to the reduced steric hindrance provided by the flexible propylamine spacer (as detailed in Section 3), this compound is the optimal choice for functionalizing dense macromolecular architectures, such as star polymers, dendrimers, or solid-state nanoparticles. It ensures high-yield coupling to surface carboxylic acids or NHS esters, maximizing the density of tetrazine handles available for subsequent payload attachment .
The enhanced hydrolytic stability of the methyltetrazine core makes this reagent ideal for multi-step protein labeling workflows. Buyers should prioritize this compound when the functionalized protein must be stored in aqueous buffers prior to the final TCO-ligation step, as it avoids the rapid degradation associated with hydrogen-substituted tetrazines.
For industrial scale-up of ADC linkers, the hydrochloride salt formulation provides critical handling advantages. It allows for ambient shipping and long-term storage without the need for specialized inert-atmosphere facilities, ensuring reproducible amine-coupling yields during the synthesis of complex therapeutic payloads.